molecular formula C22H26N4O8S2 B12462143 N,N'-bis[4-(acetylsulfamoyl)phenyl]hexanediamide

N,N'-bis[4-(acetylsulfamoyl)phenyl]hexanediamide

Cat. No.: B12462143
M. Wt: 538.6 g/mol
InChI Key: COIMFWJDNKBBLJ-UHFFFAOYSA-N
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Description

N,N’-bis[4-(acetylsulfamoyl)phenyl]hexanediamide is a complex organic compound known for its unique chemical structure and properties. This compound features two acetylsulfamoyl groups attached to a hexanediamide backbone, making it a valuable molecule in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N’-bis[4-(acetylsulfamoyl)phenyl]hexanediamide typically involves the reaction of hexanediamine with 4-(acetylsulfamoyl)phenylboronic acid under specific conditions. The reaction is carried out in the presence of a catalyst, such as palladium, and under an inert atmosphere to prevent oxidation . The reaction conditions, including temperature and pressure, are optimized to achieve high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of N,N’-bis[4-(acetylsulfamoyl)phenyl]hexanediamide can be scaled up using continuous-flow synthesis techniques. This method involves the use of a micro fixed-bed reactor, which allows for efficient mass transfer and reaction kinetics . The continuous-flow process ensures consistent product quality and higher productivity compared to traditional batch processes.

Chemical Reactions Analysis

Types of Reactions

N,N’-bis[4-(acetylsulfamoyl)phenyl]hexanediamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfonic acid derivatives.

    Reduction: Reduction reactions can convert the acetylsulfamoyl groups to amine groups.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the acetylsulfamoyl groups are replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are carefully controlled to achieve the desired products .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions typically yield sulfonic acid derivatives, while reduction reactions produce amine derivatives.

Scientific Research Applications

N,N’-bis[4-(acetylsulfamoyl)phenyl]hexanediamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N,N’-bis[4-(acetylsulfamoyl)phenyl]hexanediamide involves its interaction with specific molecular targets, such as enzymes and receptors. The acetylsulfamoyl groups can form strong hydrogen bonds and electrostatic interactions with the active sites of enzymes, leading to inhibition or modulation of their activity. The hexanediamide backbone provides structural stability and enhances the compound’s binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N,N’-bis[4-(acetylsulfamoyl)phenyl]hexanediamide is unique due to its specific combination of acetylsulfamoyl groups and hexanediamide backbone. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C22H26N4O8S2

Molecular Weight

538.6 g/mol

IUPAC Name

N,N'-bis[4-(acetylsulfamoyl)phenyl]hexanediamide

InChI

InChI=1S/C22H26N4O8S2/c1-15(27)25-35(31,32)19-11-7-17(8-12-19)23-21(29)5-3-4-6-22(30)24-18-9-13-20(14-10-18)36(33,34)26-16(2)28/h7-14H,3-6H2,1-2H3,(H,23,29)(H,24,30)(H,25,27)(H,26,28)

InChI Key

COIMFWJDNKBBLJ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NS(=O)(=O)C1=CC=C(C=C1)NC(=O)CCCCC(=O)NC2=CC=C(C=C2)S(=O)(=O)NC(=O)C

Origin of Product

United States

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